molecular formula C21H26FN5 B15116975 4-[(4-{[(6-Ethyl-5-fluoropyrimidin-4-yl)(methyl)amino]methyl}piperidin-1-yl)methyl]benzonitrile

4-[(4-{[(6-Ethyl-5-fluoropyrimidin-4-yl)(methyl)amino]methyl}piperidin-1-yl)methyl]benzonitrile

Cat. No.: B15116975
M. Wt: 367.5 g/mol
InChI Key: KCQPLTCZFWUFMU-UHFFFAOYSA-N
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Description

4-[(4-{[(6-Ethyl-5-fluoropyrimidin-4-yl)(methyl)amino]methyl}piperidin-1-yl)methyl]benzonitrile is a complex organic compound that features a pyrimidine ring substituted with ethyl and fluorine groups, a piperidine ring, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-{[(6-Ethyl-5-fluoropyrimidin-4-yl)(methyl)amino]methyl}piperidin-1-yl)methyl]benzonitrile typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting ethyl acetoacetate with guanidine in the presence of a base, followed by fluorination using a fluorinating agent such as Selectfluor.

    Substitution Reactions: The pyrimidine ring is then functionalized with a methylamino group through nucleophilic substitution.

    Piperidine Ring Formation: The piperidine ring is synthesized separately and then attached to the pyrimidine ring via a Mannich reaction.

    Benzonitrile Attachment: Finally, the benzonitrile moiety is introduced through a coupling reaction, such as a Suzuki coupling, to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[(4-{[(6-Ethyl-5-fluoropyrimidin-4-yl)(methyl)amino]methyl}piperidin-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(4-{[(6-Ethyl-5-fluoropyrimidin-4-yl)(methyl)amino]methyl}piperidin-1-yl)methyl]benzonitrile has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting the central nervous system or exhibiting anticancer properties.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can serve as a probe for studying biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 4-[(4-{[(6-Ethyl-5-fluoropyrimidin-4-yl)(methyl)amino]methyl}piperidin-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-{[(6-Ethyl-5-fluoropyrimidin-4-yl)(methyl)amino]methyl}piperidin-1-yl)methyl]benzonitrile is unique due to its complex structure, which combines multiple functional groups and rings. This complexity allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.

Properties

Molecular Formula

C21H26FN5

Molecular Weight

367.5 g/mol

IUPAC Name

4-[[4-[[(6-ethyl-5-fluoropyrimidin-4-yl)-methylamino]methyl]piperidin-1-yl]methyl]benzonitrile

InChI

InChI=1S/C21H26FN5/c1-3-19-20(22)21(25-15-24-19)26(2)13-18-8-10-27(11-9-18)14-17-6-4-16(12-23)5-7-17/h4-7,15,18H,3,8-11,13-14H2,1-2H3

InChI Key

KCQPLTCZFWUFMU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=N1)N(C)CC2CCN(CC2)CC3=CC=C(C=C3)C#N)F

Origin of Product

United States

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